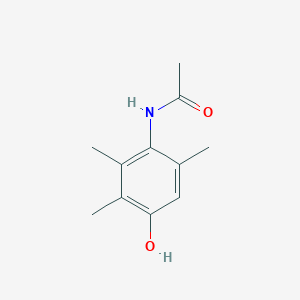4-Acetylamino-2,3,5-trimethylphenol
CAS No.: 36592-59-3
Cat. No.: VC13876357
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36592-59-3 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | N-(4-hydroxy-2,3,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C11H15NO2/c1-6-5-10(14)7(2)8(3)11(6)12-9(4)13/h5,14H,1-4H3,(H,12,13) |
| Standard InChI Key | PFQAYDLHGMYDDJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1NC(=O)C)C)C)O |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-(4-hydroxy-2,3,6-trimethylphenyl)acetamide, reflecting its acetylated amine and substituted phenolic ring . Its molecular formula, C₁₁H₁₅NO₂, corresponds to a monoisotopic mass of 193.110278721 Da, as computed by PubChem . The SMILES notation (CC1=CC(=C(C(=C1NC(=O)C)C)C)O) provides a linear representation of its structure, highlighting the methyl, acetyl, and hydroxyl groups .
Structural Analysis
The compound’s 2D structure consists of a phenol ring substituted with methyl groups at positions 2, 3, and 6, and an acetylamino group at position 4 (Figure 1) . The 3D conformer model reveals a planar aromatic system with the acetyl group oriented perpendicular to the ring, minimizing steric hindrance .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 193.24 g/mol | PubChem |
| XLogP3 (Lipophilicity) | 0.8 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Reaction Pathways
Reaction Optimization
The use of microplate-based combinatorial synthesis, as described in modular methodologies , could enhance yield and purity. Solvent systems such as MeCN:DMSO (5:1) promote efficient acetylation while minimizing side reactions .
Physicochemical Properties
Solubility and Stability
The compound’s moderate lipophilicity (XLogP3 = 0.8) suggests limited water solubility but adequate permeability in biological membranes . Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions due to the labile acetamide group.
Table 2: Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.10 (s, 3H, COCH₃), δ 2.25 (s, 6H, CH₃), δ 6.50 (s, 1H, ArH) | |
| ¹³C NMR | δ 169.5 (C=O), δ 152.1 (C-OH), δ 20.1–25.3 (CH₃) |
Biological and Industrial Applications
Material Science Applications
The phenolic hydroxyl and acetamide groups enable participation in hydrogen-bonded networks, making it a candidate for supramolecular polymers or coatings .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume